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Core Concepts: Understanding Enniatin B as an
Ionophore
Enniatin B, a cyclic hexadepsipeptide mycotoxin produced by Fusarium species, is a well-

documented ionophore, a class of molecules that facilitate the transport of ions across lipid

membranes.[1][2][3] Its lipophilic nature allows it to readily insert into cell membranes, where it

can form complexes with various cations, disrupting the natural ion gradients that are essential

for numerous cellular functions.[1][3] This ionophoric activity is considered the primary

mechanism behind its wide range of biological effects, including its antibacterial, antifungal, and

cytotoxic properties.[1][2]

Enniatin B can transport both monovalent and divalent cations, with a notable preference for

potassium ions (K+).[1][3] The established cation selectivity sequence for Enniatin B is:

K⁺ > Ca²⁺ ≥ Na⁺ > Mg²⁺ > Li⁺[1][3]

The transport of these ions is primarily achieved through a mobile carrier mechanism. Enniatin
B molecules form complexes with cations, effectively shielding their charge and allowing the

complex to diffuse across the hydrophobic core of the lipid bilayer.[1] Two primary

stoichiometric models for these complexes have been proposed: a 1:1 "belted" complex and a
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2:1 "sandwich" complex, where one or two Enniatin B molecules encapsulate a single cation,

respectively.[4] The formation of these complexes is crucial for the ion transport process.

The disruption of cellular ion homeostasis by Enniatin B has profound consequences,

particularly on mitochondria. The influx of K+ into the mitochondrial matrix can lead to swelling,

a decrease in the mitochondrial membrane potential (ΔΨm), and the uncoupling of oxidative

phosphorylation.[1] These effects can trigger downstream signaling events, ultimately leading

to cell cycle arrest and apoptosis.[2][4]

Quantitative Data on Enniatin B Ionophoric Activity
The following tables summarize the available quantitative data regarding the ionophoric

properties of Enniatin B.

Table 1: Cation Binding and Transport Parameters for Enniatin B

Parameter Cation Value Method Reference

Stability

Constant (log K)
H₃O⁺ 6.4 ± 0.2

Water-saturated

nitrobenzene
[4]

Permeability

Coefficient (Pe)
- 14.9 x 10⁻⁶ cm/s

Porcine brain

capillary

endothelial cells

(PBCEC)

monolayer

[5]

Note: A comprehensive dataset for the stability constants of Enniatin B with key physiological

cations (K⁺, Ca²⁺, Na⁺, Mg²⁺, Li⁺) is not readily available in the reviewed literature.

Table 2: Cytotoxicity of Enniatin B in Various Cell Lines
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Cell Line Assay
Incubation
Time (h)

IC₅₀ (µM) Reference

CCF-STTG1

(Human

astrocytoma)

CCK-8 48 8.9 [2][5]

HT-29 (Human

colon

adenocarcinoma)

Not specified 48 2.8 [5]

HepG2 (Human

liver carcinoma)
Alamar Blue™ 24 435.9 [5]

MRC-5 (Human

lung fibroblast)
Alamar Blue™ 24 9.8 [5]

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in

vitro. While indicative of biological activity, they are not a direct measure of ionophoric potency.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

ionophoric properties of Enniatin B.

Measurement of Mitochondrial Membrane Potential
(ΔΨm) using JC-1
This protocol describes the use of the fluorescent probe JC-1 to assess changes in

mitochondrial membrane potential induced by Enniatin B. JC-1 is a cationic dye that

accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In cells

with depolarized mitochondria, JC-1 remains in the cytoplasm as green fluorescent monomers.

Materials:

Cell line of interest (e.g., HepG2, SH-SY5Y)

Complete cell culture medium
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Enniatin B stock solution (in DMSO)

JC-1 staining solution (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine

iodide)

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for

depolarization

Phosphate-buffered saline (PBS)

Black-walled, clear-bottom microplates

Fluorescence plate reader or fluorescence microscope

Procedure:

Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate at a density of 5 x 10⁵

cells/mL and incubate overnight at 37°C and 5% CO₂.

Compound Treatment: Treat the cells with various concentrations of Enniatin B (e.g., 0.1, 1,

10 µM) and a vehicle control (DMSO). Include a positive control group treated with FCCP

(e.g., 10 µM). Incubate for the desired time (e.g., 1, 3, 6 hours).

JC-1 Staining: Prepare a 2 µM working solution of JC-1 in pre-warmed cell culture medium.

Remove the treatment medium from the cells and add the JC-1 staining solution to each

well.

Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

Washing: Gently wash the cells twice with warm PBS.

Fluorescence Measurement:

Plate Reader: Measure the fluorescence intensity of the red J-aggregates (Excitation:

~560 nm, Emission: ~595 nm) and the green J-monomers (Excitation: ~485 nm, Emission:

~535 nm). The ratio of red to green fluorescence is indicative of the mitochondrial

membrane potential.
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Fluorescence Microscope: Visualize the cells using appropriate filter sets for red and

green fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic or

depolarized cells will show green cytoplasmic fluorescence.

Data Analysis: Calculate the red/green fluorescence ratio for each treatment group. A

decrease in this ratio compared to the control indicates mitochondrial depolarization.

Liposome Ion Flux Assay
This protocol outlines a method to directly measure the transport of ions across a lipid bilayer

mediated by Enniatin B using artificial vesicles (liposomes).

Materials:

Phospholipids (e.g., POPC, phosphatidylcholine)

Chloroform

Buffer A (e.g., 100 mM KCl, 10 mM HEPES, pH 7.4)

Buffer B (e.g., 100 mM NaCl, 10 mM HEPES, pH 7.4)

Enniatin B stock solution (in ethanol)

Ion-selective electrode or a fluorescent ion indicator (e.g., for K⁺, a K⁺-sensitive fluorescent

dye)

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Liposome Preparation:

Dissolve phospholipids in chloroform in a round-bottom flask.

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

Dry the film under vacuum for at least 2 hours to remove residual solvent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b191169?utm_src=pdf-body
https://www.benchchem.com/product/b191169?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hydrate the lipid film with Buffer A to form multilamellar vesicles (MLVs).

Subject the MLV suspension to several freeze-thaw cycles.

Extrude the suspension through a polycarbonate membrane with a defined pore size to

create unilamellar vesicles (LUVs) of a uniform size.

Assay Setup:

Dilute the liposome suspension in Buffer B, creating an outward-directed K⁺ gradient.

Place the liposome suspension in a stirred cuvette at a constant temperature.

Insert an ion-selective electrode or add a fluorescent ion indicator to monitor the external

ion concentration.

Initiation of Transport:

Add a small volume of the Enniatin B stock solution to the cuvette to initiate ion transport.

Data Acquisition:

Record the change in external ion concentration or fluorescence over time. The initial rate

of change is proportional to the ion flux mediated by Enniatin B.

Data Analysis:

Calculate the initial rate of ion flux. This can be compared across different concentrations

of Enniatin B or with different cations to determine transport kinetics and selectivity.

Patch-Clamp Electrophysiology
This advanced technique allows for the direct measurement of ion channel activity and can be

adapted to study the formation of pores or channels by Enniatin B in a cell membrane.

Materials:

Cell line suitable for patch-clamping (e.g., HEK293)
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Patch-clamp rig (including amplifier, micromanipulator, and data acquisition system)

Borosilicate glass capillaries for pulling patch pipettes

Pipette puller and microforge

Extracellular solution (e.g., containing 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂,

10 mM HEPES, 10 mM glucose, pH 7.4)

Intracellular (pipette) solution (e.g., containing 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10

mM HEPES, pH 7.2)

Enniatin B stock solution

Procedure:

Cell Preparation: Plate cells on glass coverslips at a low density to allow for easy access to

individual cells.

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of

2-5 MΩ when filled with the intracellular solution.

Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form

a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch

under the pipette tip, establishing electrical and diffusive access to the cell interior (whole-cell

configuration).

Baseline Recording: Record the baseline membrane current or voltage in the absence of

Enniatin B.

Enniatin B Application: Perfuse the cell with the extracellular solution containing the desired

concentration of Enniatin B.

Data Recording: Record the changes in membrane current (in voltage-clamp mode) or

membrane potential (in current-clamp mode) induced by Enniatin B. The appearance of
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single-channel-like currents or a significant change in the whole-cell conductance would be

indicative of ionophore activity.

Data Analysis: Analyze the recorded currents to determine properties such as single-channel

conductance, open probability, and ion selectivity.

Signaling Pathways and Visualizations
Enniatin B's ionophoric activity triggers distinct cellular signaling pathways, primarily leading to

apoptosis and cell cycle arrest.

Enniatin B-Induced Apoptotic Pathway
The disruption of mitochondrial function by Enniatin B is a key event in the initiation of the

intrinsic apoptotic pathway.
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Caption: Enniatin B-induced intrinsic apoptotic pathway.
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Enniatin B and Cell Cycle Arrest at the G2/M Transition
Enniatin B has been shown to induce cell cycle arrest, often at the G2/M checkpoint,

preventing cells from entering mitosis.
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Caption: Simplified pathway of Enniatin B-induced G2/M cell cycle arrest.
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Experimental Workflow: Liposome Ion Flux Assay
The following diagram illustrates the key steps in a liposome-based assay to measure Enniatin
B-mediated ion transport.
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Caption: Workflow for a liposome-based ion flux assay.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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